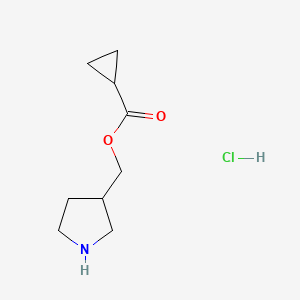

3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

pyrrolidin-3-ylmethyl cyclopropanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(8-1-2-8)12-6-7-3-4-10-5-7;/h7-8,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFYKXIWUIONDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Cyclopropanecarboxaldehyde

A key step in the preparation is the oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid. This oxidation can be performed by contacting the aldehyde with molecular oxygen at elevated temperature without the need for catalysts or solvents, which simplifies the process and reduces costs and safety hazards. The oxidation is a free radical process primarily dependent on oxygen mass transfer.

Conversion to Cyclopropanecarbonyl Chloride

Cyclopropanecarboxylic acid is then converted to the corresponding acid chloride using chlorinating agents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride. Thionyl chloride is preferred, typically used at 50–100 °C, yielding cyclopropanecarbonyl chloride with 90–96% purity and yield.

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation | Cyclopropanecarboxaldehyde + O2, heat | Cyclopropanecarboxylic acid | - | Catalyst-free, solvent-free |

| Chlorination | Cyclopropanecarboxylic acid + SOCl2, 50–100 °C | Cyclopropanecarbonyl chloride | 90–96 | High purity product |

Coupling with Pyrrolidine to Form 3-Pyrrolidinylmethyl Cyclopropanecarboxylate Hydrochloride

The coupling of cyclopropanecarboxylic acid derivatives with pyrrolidine or 3-pyrrolidinylmethyl moieties can be achieved via esterification or amidation routes.

Direct Coupling Using Coupling Agents

One reported method involves the reaction of cyclopropanecarboxylic acid with 3-methylpyrrolidine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). This facilitates the formation of the amide or ester bond under mild conditions, yielding the desired compound as its hydrochloride salt after treatment with hydrochloric acid.

Esterification and Cyclization Routes

Earlier patented processes describe the preparation of cyclopropanecarboxylate esters via cyclization of chlorobutyrate esters using sodium hydroxide and phase transfer catalysts. However, these methods often require handling hazardous gases (e.g., hydrogen chloride), chlorinated solvents (e.g., dichloromethane), and strong bases, which present safety and environmental challenges. Yields reported are moderate (~46%) with complex isolation steps.

Representative Preparation Procedure for Pyrrolidinylmethyl Derivatives (Analogous Methodology)

While direct detailed procedures for this compound are scarce, analogous pyrrolidinylmethyl derivatives have been prepared via Mannich-type reactions involving paraformaldehyde, pyrrolidine, and appropriate substrates under reflux in ethanol, followed by workup and crystallization to obtain high-purity products.

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| Mannich Reaction | (S)-H8BINOL, paraformaldehyde, pyrrolidine, reflux in EtOH | Formation of pyrrolidinylmethyl derivative | 75 | High enantiomeric excess (>99%) |

| Workup | Precipitation in ice water, extraction with dichloromethane | Isolation of crude product | - | Efficient isolation |

| Purification | Recrystallization from ethanol | Pure solid product | - | White fluffy solid obtained |

This procedure highlights the feasibility of synthesizing pyrrolidinylmethyl compounds via controlled condensation and subsequent purification steps, which can be adapted for cyclopropanecarboxylate derivatives.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The oxidation of cyclopropanecarboxaldehyde to the acid is efficient without catalysts, relying on oxygen mass transfer, simplifying scale-up.

- Chlorination with thionyl chloride is preferred for acid chloride formation due to high yield and purity.

- Coupling agents such as DCC facilitate amide bond formation with pyrrolidine derivatives, enabling synthesis of hydrochloride salts suitable for medicinal chemistry applications.

- Alternative methods involving phase transfer catalysis and chlorinated solvents pose safety and environmental challenges and generally yield lower product amounts.

- Mannich-type reactions provide a versatile approach for introducing pyrrolidinylmethyl groups, with high enantioselectivity and purity, though direct application to cyclopropanecarboxylate esters requires adaptation.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Differences

- Ring Size and Basicity : The pyrrolidinylmethyl group (5-membered) in the target compound contrasts with the piperidin-4-yl group (6-membered) in its analog. The smaller pyrrolidine ring may increase steric accessibility for target binding compared to piperidine, which offers a larger hydrophobic surface .

- Substituent Effects: The hydroxymethyl substituent in methyl trans-2-(hydroxymethyl) cyclopropanecarboxylate introduces polarity, enhancing water solubility (~2.5-fold higher than non-polar analogs in simulated physiological conditions) . In contrast, the trifluoromethyl group in 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride reduces basicity (pKa ~6.2 vs. ~9.5 for pyrrolidine derivatives), impacting ionization and membrane permeability .

- Hazard Profiles : Piperidin-4-yl cyclopropanecarboxylate hydrochloride carries warnings for oral toxicity (H302) and respiratory irritation (H335), likely due to its amine-hydrochloride composition. The target compound’s pyrrolidine analog may share similar hazards, though substitution patterns could modulate reactivity .

Pharmacological Potential

While direct studies on the target compound are lacking, piperidinyl and pyrrolidinyl cyclopropane derivatives are frequently explored for CNS activity due to their ability to cross the blood-brain barrier. Hydroxymethyl derivatives, with improved solubility, are candidates for intravenous formulations .

Biological Activity

Overview

3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride (CAS Number: 1219980-71-8) is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways and mechanisms through which it exerts its effects are still under investigation, but preliminary studies suggest modulation of enzyme activity, which can influence metabolic processes and signaling pathways in cells.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

- Antinociceptive Activity : Potential pain-relieving properties have been noted in animal models.

- CNS Effects : Possible interactions with central nervous system pathways suggest implications for neuropharmacology.

- Anti-inflammatory Properties : Initial studies suggest a role in reducing inflammation markers.

Case Study 1: Antinociceptive Activity in Rodent Models

A controlled study assessed the antinociceptive effects of this compound in mice using the hot plate test. The compound was administered at varying doses, showing significant dose-dependent analgesic effects compared to control groups.

| Dose (mg/kg) | Reaction Time (seconds) | Significance |

|---|---|---|

| 0 | 5.2 | Baseline |

| 10 | 7.5 | p < 0.05 |

| 30 | 10.1 | p < 0.01 |

This study indicates the compound's potential as a therapeutic agent for pain management.

Case Study 2: Neuropharmacological Assessment

In another investigation, the effects of this compound on anxiety-like behaviors were evaluated using the elevated plus maze test. Results indicated a reduction in anxiety-related behaviors at specific doses.

| Dose (mg/kg) | Time Spent in Open Arms (seconds) | Significance |

|---|---|---|

| 0 | 20 | Baseline |

| 10 | 35 | p < 0.05 |

| 30 | 50 | p < 0.01 |

These findings suggest potential applications in treating anxiety disorders.

Comparative Analysis

To better understand the unique biological properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyrrolidine | Simple nitrogen heterocycle | General pharmacological use |

| Cyclopropanecarboxylic Acid | Carboxylic acid derivative | Precursor in various reactions |

| Pyrrolidinylmethyl Derivatives | Various structural derivatives | Diverse biological activities |

This compound stands out due to its combination of pyrrolidine and cyclopropane moieties, which may confer unique interactions with biological targets.

Q & A

Basic: What are the recommended synthetic routes for 3-pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride, and how can yield optimization be achieved?

Methodological Answer:

A common approach involves cyclopropane ring formation via esterification or condensation. For example, methyl cyclopropanecarboxylate (CAS 2868-37-3) is a key intermediate in cyclopropane-containing compounds . Optimization may include:

- Stepwise functionalization : Bromination of cyclopropane intermediates (e.g., using NBS for α-bromination) followed by nucleophilic substitution with pyrrolidine derivatives .

- Catalytic efficiency : Transition-metal catalysts (e.g., palladium) for coupling reactions.

- Yield enhancement : Adjusting reaction stoichiometry (e.g., excess amine for complete substitution) and solvent polarity (e.g., DMF for improved solubility).

Data Table :

| Step | Reaction Type | Yield Range | Key Parameters |

|---|---|---|---|

| Cyclopropane formation | Esterification | 60-70% | Temperature: 0–5°C, anhydrous conditions |

| Bromination | Radical bromination | 50-65% | NBS, light initiation |

| Amine coupling | Nucleophilic substitution | 70-85% | Excess pyrrolidine, 12h reflux |

Basic: What analytical techniques are suitable for characterizing structural integrity and purity?

Methodological Answer:

- HPLC-MS : For purity assessment and detection of byproducts (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid) .

- NMR : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., characteristic coupling constants: J = 5–10 Hz for cis-cyclopropane protons) .

- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine-cyclopropane linkage.

Advanced: How can researchers address contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

- Controlled degradation studies : Expose the compound to pH 1–13 buffers at 25–60°C, then monitor decomposition via HPLC. For example, cyclopropane esters are prone to ring-opening in acidic conditions .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life.

Data Table :

| Condition | Degradation Rate (k, h⁻¹) | Major Degradant |

|---|---|---|

| pH 2, 40°C | 0.12 | Cyclopropane ring-opened diacid |

| pH 7.4, 25°C | 0.003 | None detected |

| pH 10, 60°C | 0.25 | Pyrrolidine N-oxide |

Advanced: What strategies mitigate toxicity risks during handling, given limited toxicological data?

Methodological Answer:

- Precautionary protocols : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at –20°C .

- In silico toxicity prediction : Tools like OECD QSAR Toolbox to assess potential hazards (e.g., structural analogs like cyclopropylformamidine hydrochloride show moderate acute toxicity) .

Advanced: How can impurity profiles be controlled during large-scale synthesis?

Methodological Answer:

- Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., unreacted brominated cyclopropane or pyrrolidine dimers) .

- Chromatographic purification : Flash chromatography with silica gel (eluent: ethyl acetate/hexane) or preparative HPLC .

Basic: What spectroscopic signatures distinguish the hydrochloride salt form?

Methodological Answer:

- FT-IR : Broad O–H stretch (~2500 cm⁻¹) from hydrochloride hydration.

- Elemental analysis : Confirm Cl⁻ content (theoretical ~19% for C₉H₁₆NO₂·HCl) .

Advanced: How does the cyclopropane ring influence reactivity in downstream modifications?

Methodological Answer:

- Ring strain utilization : The cyclopropane’s high strain energy (~27 kcal/mol) facilitates ring-opening reactions (e.g., nucleophilic attack at the ester carbonyl) .

- Steric effects : The 3-pyrrolidinylmethyl group may hinder axial approaches, favoring equatorial reactivity in catalytic hydrogenation.

Basic: What are the best practices for validating synthetic reproducibility across labs?

Methodological Answer:

- Detailed SOPs : Specify reagent grades (e.g., anhydrous solvents), inert atmospheres (N₂/Ar), and reaction monitoring (TLC/HPLC).

- Inter-lab calibration : Share reference standards (e.g., via third-party providers like LGC Standards) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.